molecular formula C9H9Cl2NO2 B6615586 2,3'-Dichloro-2'-methoxyacetanilide CAS No. 67291-68-3

2,3'-Dichloro-2'-methoxyacetanilide

Cat. No.: B6615586
CAS No.: 67291-68-3
M. Wt: 234.08 g/mol
InChI Key: NDDXXDYOVHCDDY-UHFFFAOYSA-N
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Description

2,3'-Dichloro-2'-methoxyacetanilide is a chloroacetanilide derivative characterized by a methoxy (-OCH₃) group at the 2' position and chlorine atoms at the 2 and 3' positions on its aromatic ring. This structural configuration places it within the broader class of chloroacetanilide herbicides, which are widely used in agriculture for pre-emergent weed control. These compounds typically inhibit fatty acid synthesis in target plants by targeting the enzyme acetyl-CoA carboxylase (ACCase).

Properties

IUPAC Name

2-chloro-N-(3-chloro-2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-14-9-6(11)3-2-4-7(9)12-8(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDXXDYOVHCDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67291-68-3
Record name 2,3'-DICHLORO-2'-METHOXYACETANILIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Dichloro-2’-methoxyacetanilide typically involves the acylation of 2,3’-dichloroaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,3’-Dichloro-2’-methoxyacetanilide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3’-Dichloro-2’-methoxyacetanilide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetanilides with different functional groups.

Scientific Research Applications

2,3’-Dichloro-2’-methoxyacetanilide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3’-Dichloro-2’-methoxyacetanilide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,3'-Dichloro-2'-methoxyacetanilide with structurally related chloroacetanilides, highlighting key differences in substituents, applications, and physicochemical properties:

Compound Name CAS Reg. No. Substituents (Aromatic Ring) Alkyl/Ether Side Chain Primary Use Molecular Weight (g/mol)
This compound Not Provided 2-Cl, 3'-Cl, 2'-OCH₃ Acetanilide backbone Presumed herbicide ~240 (estimated)
Alachlor 15972-60-8 2,6-diethyl N-(methoxymethyl) Herbicide (corn, soybeans) 269.77
Pretilachlor 51218-49-6 2,6-diethyl N-(2-propoxyethyl) Herbicide (rice paddies) 311.86
Thenylchlor 34014-18-1 2,6-dimethyl N-((3-methoxy-2-thienyl)methyl) Herbicide (broadleaf weeds) 325.25
alpha-Chloro-2,6-dimethylacetanilide 1131-01-7 2,6-dimethyl None (simple acetanilide) Pharma intermediate 197.66

Key Structural and Functional Differences:

Substituent Positions: Unlike alachlor and pretilachlor, which have diethyl or propoxyethyl side chains, this compound lacks extended alkyl chains but features a methoxy group at the 2' position.

Chlorine vs. Methyl Groups: The presence of two chlorine atoms in this compound contrasts with the methyl groups in alpha-Chloro-2,6-dimethylacetanilide ().

Thienyl Modifications : Thenylchlor incorporates a thienyl-methyl group, which may improve target specificity for certain weeds compared to purely phenyl-substituted analogs .

Research Findings and Implications

Physicochemical Properties:

  • Solubility : The methoxy group in this compound likely increases water solubility compared to alachlor (solubility: 242 mg/L at 25°C), though the chlorine atoms may counteract this effect.
  • Half-Life : Chlorinated acetanilides generally exhibit moderate soil half-lives (e.g., alachlor: 14–21 days). The dichloro substitution in this compound may extend persistence, raising concerns about groundwater contamination .

Efficacy and Selectivity:

  • Structural analogs like pretilachlor are effective in flooded soils (e.g., rice paddies) due to their stability in anaerobic conditions. The methoxy group in this compound may confer similar stability, but field trials are needed for confirmation.
  • Compared to alpha-Chloro-2,6-dimethylacetanilide (a pharmaceutical intermediate), this compound’s herbicidal activity is likely superior due to enhanced electrophilic reactivity from chlorine substituents .

Regulatory and Environmental Considerations

The compound’s dichloro configuration may also necessitate monitoring for toxic degradation products, such as chloroacetic acid derivatives .

Biological Activity

2,3'-Dichloro-2'-methoxyacetanilide (CAS No. 67291-68-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The synthesis of this compound typically involves the acylation of 2,3'-dichloroaniline with methoxyacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Purification methods include recrystallization or chromatography to achieve the desired product purity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against certain cancer cell lines.
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, which could modulate various biological pathways .

The biological activity of this compound is believed to stem from its ability to bind to biomolecules, influencing enzyme activity or receptor binding. The presence of chlorine atoms and a methoxy group may enhance its binding affinity and specificity towards molecular targets.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using various mammalian cell lines. The MTT assay was employed to assess cell viability after treatment with different concentrations of the compound.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Results indicated that higher concentrations led to increased cytotoxicity, particularly in cancer cell lines .

Research Applications

The compound has been investigated for various applications in scientific research:

  • Chemistry : Used as an intermediate in synthesizing more complex organic molecules.
  • Biology : Studied for its interactions with biomolecules and potential therapeutic effects.
  • Medicine : Explored for its antimicrobial and anticancer properties.

Q & A

Q. What are the recommended synthetic routes for 2,3'-Dichloro-2'-methoxyacetanilide, and how can purity be optimized?

A common method involves condensation of 2-methoxyacetanilide derivatives with dichlorinated electrophiles under acidic conditions. For example, analogous syntheses use methanol as a solvent with sulfuric acid as a catalyst, followed by refluxing, ice-water precipitation, and recrystallization (e.g., ethanol) to isolate the product . Purity optimization requires careful control of stoichiometry, reaction time, and temperature, with post-synthetic purification via column chromatography or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the substitution pattern of chlorine and methoxy groups. For instance, 1^1H-NMR can resolve aromatic proton splitting patterns, while 13^13C-NMR identifies carbonyl and chlorine-substituted carbons . High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FTIR) further validate molecular weight and functional groups (e.g., amide C=O stretches at ~1650 cm1^{-1}) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies recommend storage in inert atmospheres (e.g., argon) at 2–8°C to prevent hydrolysis of the acetanilide moiety. Light-sensitive degradation is mitigated by amber glassware. Accelerated stability testing under thermal stress (40–60°C) and humidity (75% RH) can identify decomposition pathways, monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from positional isomerism or impurities. For example, 3',5'-dichloro isomers exhibit distinct reactivity compared to 2,3'-dichloro analogs due to steric and electronic effects . Rigorous structural elucidation (X-ray crystallography or 2D-NMR) and comparative bioassays (e.g., antimicrobial MIC tests) are critical to isolate structure-activity relationships .

Q. What strategies improve the selectivity of this compound in catalytic or medicinal applications?

Selectivity can be enhanced by modifying reaction conditions (e.g., solvent polarity, temperature) or introducing directing groups. In medicinal chemistry, computational docking studies (e.g., molecular dynamics simulations) predict binding affinities to target proteins, guiding functional group optimization . For catalysis, steric hindrance from the methoxy group can be leveraged to control regioselectivity in cross-coupling reactions .

Q. How do solvent effects influence the compound’s reactivity in multi-step syntheses?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in nucleophilic substitutions, while protic solvents (e.g., methanol) favor proton transfer steps. For example, dichlorination reactions in methanol with sulfuric acid yield higher intermediates but may require solvent switching for subsequent steps to avoid side reactions . Solvent dielectric constant and hydrogen-bonding capacity should be modeled using computational tools like COSMO-RS .

Q. What advanced analytical methods are suitable for detecting trace impurities in this compound?

Ultra-high-performance liquid chromatography (UHPLC) paired with tandem mass spectrometry (MS/MS) achieves ppm-level detection of byproducts like dechlorinated analogs or hydrolyzed acetanilides. Gas chromatography (GC) with electron-capture detection (ECD) is optimal for halogenated impurities . Quantitative 19^19F-NMR can also quantify fluorinated derivatives if present .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting biological or chemical data arise, systematically compare synthetic protocols (e.g., reagent purity, isolation methods) and validate results across multiple labs .
  • Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize reaction parameters like temperature, catalyst loading, and solvent ratios, minimizing trial count while maximizing yield .

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